5-(Bromomethyl)-2-fluorobenzaldehyde
Overview
Description
Chemical compounds like “5-(Bromomethyl)-2-fluorobenzaldehyde” belong to the class of organic compounds known as aromatic aldehydes. These are aromatic compounds containing a carbonyl group directly attached to an aromatic ring .
Synthesis Analysis
The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine and fluorine) into an organic compound .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring (due to the ‘benzaldehyde’ component of the name), with a bromomethyl group (-CH2Br) and a fluorine atom attached at the 5th and 2nd carbon atoms respectively .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Halogenated compounds are often used in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(Bromomethyl)-2-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, reactivity, and stability would be influenced by the presence and position of the bromomethyl and fluorine groups .Scientific Research Applications
Synthesis of Complex Metal Compounds
Kumar and Santhi (2013) demonstrated the use of 5-bromo-2-fluorobenzaldehyde in synthesizing novel transition metal complexes through its reaction with hydroxylamine and subsequent complexation with Cu(II), Zn(II), and Hg(II) salts. These complexes were characterized and evaluated for their antimicrobial activities, indicating potential applications in developing antimicrobial agents (Kumar & Santhi, 2013).
Environmental and Analytical Chemistry
Fathi and Yaftian (2009) utilized a derivative of 5-bromo-2-fluorobenzaldehyde, specifically bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, as a modifier for octadecyl silica disks. This modification aimed at preconcentrating trace amounts of copper(II) ions from water samples, showcasing the compound's utility in environmental monitoring and analytical chemistry applications (Fathi & Yaftian, 2009).
Development of Novel Organic Compounds
Xu et al. (2014) reported a highly stereoselective synthesis approach for 2-aminobenzylidene derivatives using a convergent 3-component method that involves 5-cyano-2-fluorobenzaldehyde among other substrates. This synthesis contributes to the advancement in organic synthesis methodologies, offering a pathway to novel organic compounds with potential biological activities (Xu et al., 2014).
Antimicrobial Activity Studies
Jagadhani, Kundalikar, and Karale (2014) explored the synthesis of fluorinated chromones and chlorochromones starting from bromo-2-fluorobenzaldehyde, leading to compounds with established antimicrobial activities. These findings suggest the compound's role in generating new antimicrobials (Jagadhani, Kundalikar, & Karale, 2014).
Process Chemistry and Drug Discovery
Nishimura and Saitoh (2016) highlighted the optimization of a synthetic route for a key intermediate in drug discovery, demonstrating how 5-bromo-2-fluorobenzaldehyde can be employed in process chemistry to enhance the efficiency and yield of pharmaceutical intermediates (Nishimura & Saitoh, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUUCDJSGLSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278340 | |
Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-fluorobenzaldehyde | |
CAS RN |
1820717-85-8 | |
Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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